molecular formula C15H13NO4 B4439903 methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate

methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate

Cat. No.: B4439903
M. Wt: 271.27 g/mol
InChI Key: PMWCDSGATZTOKL-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of chromeno-pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes both chromene and pyridine moieties, makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate can be achieved through a multi-component reaction involving 3-formylchromone, methyl acetoacetate, and ammonium acetate. This reaction is typically carried out in an aqueous medium under ohmic heating conditions . The process involves the formation of multiple bonds, including C-C, C-N, and C-O bonds, in a single reaction vessel .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the molecule.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-8-10(14(17)19-2)7-11-13(16-8)9-5-3-4-6-12(9)20-15(11)18/h3-7,15,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWCDSGATZTOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(OC3=CC=CC=C3C2=N1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate
Reactant of Route 2
methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate
Reactant of Route 3
methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate
Reactant of Route 4
methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate
Reactant of Route 5
methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate
Reactant of Route 6
methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate

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